BenchChemオンラインストアへようこそ!

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid

Lipophilicity Membrane permeability Drug-likeness

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid (CAS 1936671-99-6) is a synthetic, Boc-protected, Cα-tetrasubstituted azetidine amino acid characterized by a four-membered azetidine ring bearing both a methylamino group and a carboxylic acid at the 3-position, with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. With a molecular formula C₁₀H₁₈N₂O₄, molecular weight 230.26 g/mol, and a computed LogP of 0.28, this compound serves as a conformationally constrained building block in peptide and peptidomimetic synthesis.

Molecular Formula C10H18N2O4
Molecular Weight 230.264
CAS No. 1936671-99-6
Cat. No. B2513971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid
CAS1936671-99-6
Molecular FormulaC10H18N2O4
Molecular Weight230.264
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NC
InChIInChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-10(6-12,11-4)7(13)14/h11H,5-6H2,1-4H3,(H,13,14)
InChIKeyCATAUGUHAMPFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid (CAS 1936671-99-6): A Cα-Tetrasubstituted Azetidine Amino Acid Building Block for Constrained Peptide Design


1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid (CAS 1936671-99-6) is a synthetic, Boc-protected, Cα-tetrasubstituted azetidine amino acid characterized by a four-membered azetidine ring bearing both a methylamino group and a carboxylic acid at the 3-position, with a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen . With a molecular formula C₁₀H₁₈N₂O₄, molecular weight 230.26 g/mol, and a computed LogP of 0.28, this compound serves as a conformationally constrained building block in peptide and peptidomimetic synthesis . The presence of the N-methyl substituent distinguishes it from the primary 3-amino analog by modulating hydrogen-bonding capacity, lipophilicity, and conformational preferences—properties that directly influence peptide secondary structure and membrane permeability [1].

Why 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid Cannot Be Replaced by the 3-Amino or Des-Amino Azetidine Analogs


Substituting this compound with the primary 3-amino analog (CAS 1262412-13-4) or the simpler 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) fundamentally alters three physicochemical parameters critical to peptide design: lipophilicity (LogP shifts by ≥0.3 units), topological polar surface area (TPSA changes by ≥14 Ų), and hydrogen-bonding architecture (the N-methyl group eliminates one H-bond donor while retaining acceptor capacity) . Published conformational studies on N-substituted 3-aminoazetidine-3-carboxylic acids demonstrate that the identity of the N-substituent directly controls the formation of a unique main-chain-to-side-chain six-membered pseudo-cycle hydrogen bond, which governs β-turn induction propensity—a feature absent in the des-amino analog and attenuated in the primary amine [1]. These differences cannot be compensated by adjusting reaction stoichiometry or protecting-group strategy; they are intrinsic to the molecular structure and dictate the conformational outcome of any peptide sequence into which the residue is incorporated.

Quantitative Differentiation Evidence for 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid vs. Closest Analogs


Increased Lipophilicity (LogP) Relative to the Primary 3-Amino Analog Enhances Predicted Membrane Permeability

The target compound exhibits a computed LogP of +0.28, while the primary 3-amino analog (CAS 1262412-13-4) registers a LogP of –0.05—a difference of +0.33 log units . In the context of peptide drug design, a positive LogP shift of this magnitude correlates with improved passive membrane permeability, as LogP values between 0 and 3 are considered optimal for oral bioavailability according to Lipinski's rule-of-five framework [1].

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) Compared to the Primary 3-Amino Analog Improves Predicted Oral Absorption

The target compound has a TPSA of 78.87 Ų, whereas the primary 3-amino analog has a TPSA of 92.86 Ų—a reduction of 14.0 Ų . TPSA is inversely correlated with oral absorption and intestinal permeability; compounds with TPSA below 140 Ų are generally considered acceptable, and values below 90 Ų are associated with good oral bioavailability [1]. The 14 Ų reduction places the target compound firmly within the favorable range while the amino analog approaches the upper boundary.

Polar surface area Oral absorption Drug-likeness

Altered Hydrogen-Bonding Architecture: N-Methyl Substitution Eliminates One H-Bond Donor While Preserving Acceptor Capacity

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . In contrast, the primary 3-amino analog also has 2 HBD and 4 HBA, but one of the HBD sites is the primary amine (–NH₂), which can donate two hydrogen bonds simultaneously [1]. The N-methyl substitution in the target compound converts the side-chain amine from primary to secondary, sterically and electronically modulating its hydrogen-bonding behavior. Published IR and NMR conformational analysis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids demonstrates that the N-substituent identity directly controls formation of a six-membered pseudo-cycle hydrogen bond connecting the azetidine ring nitrogen (acceptor) to the amide NH of the following residue—a key structural feature governing β-turn induction [2].

Hydrogen bonding Peptide conformation N-methylation

Higher Fraction of sp³ Carbons (Fsp³) Correlates with Improved Developability Profile

The target compound exhibits an Fsp³ value of 0.80, indicating that 80% of its carbon atoms are sp³-hybridized . While a directly matched Fsp³ value for the primary 3-amino analog is not publicly available from repurable databases, the target compound's Fsp³ of 0.80 exceeds the typical threshold of >0.45 associated with higher clinical success rates in small-molecule drug discovery [1]. The slightly higher molecular complexity compared to the des-amino analog 1-Boc-azetidine-3-carboxylic acid (Fsp³ ~0.67 based on 6 sp³ carbons out of 9 total carbons, C₉H₁₅NO₄) arises from the additional methylamino substituent [2].

Fsp3 Developability Molecular complexity

Documented β-Turn Induction Propensity in Peptide Chains—A Conformational Feature Not Shared by the Des-Amino Analog

Žukauskaitė et al. (2014) demonstrated through IR and NMR conformational analysis that the N-substituted 3-aminoazetidine-3-carboxylic acid scaffold functions as a β-turn inducer in model peptides, with an unusual main-chain-to-side-chain hydrogen bond forming a six-membered pseudo-cycle between the azetidine ring nitrogen and the amide NH of the following residue [1]. This conformational effect is directly dependent on the N-substitution pattern; the N-methyl variant (target compound class) participates in this H-bond network differently than the N–H (primary amino) variant. In contrast, 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) lacks the 3-amino substituent entirely and cannot form this intra-chain H-bond, rendering it incapable of the same β-turn induction [2]. The conformational constraint imposed by the Cα-tetrasubstituted, N-alkylated architecture is the mechanistic basis for using this compound in foldamer science to achieve predictable 3D structures [1].

β-turn Peptide conformation Foldamer design

High-Impact Application Scenarios for 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid in Drug Discovery and Chemical Biology


Design of Orally Bioavailable Conformationally Constrained Peptides

The target compound's LogP of +0.28 (vs. –0.05 for the primary amino analog) and TPSA of 78.87 Ų (vs. 92.86 Ų) make it the preferred building block for peptide sequences where oral bioavailability is a design objective [1]. Incorporating this residue into cyclic or linear peptides that target intracellular protein-protein interactions can improve predicted passive membrane permeability without sacrificing the conformational constraint provided by the Cα-tetrasubstituted azetidine scaffold .

Foldamer Construction Requiring Predictable β-Turn Architecture

The documented ability of N-substituted 3-aminoazetidine-3-carboxylic acids to induce β-turn conformations, mediated by a unique six-membered pseudo-cycle hydrogen bond, positions this compound as a key monomer for designing foldamers with predictable 3D structures [1]. The N-methyl group further tunes the H-bond network by eliminating one donor site, reducing off-target intermolecular aggregation while preserving the intra-chain turn-stabilizing interaction—a feature critical for achieving homogeneous foldamer populations in solution.

PROTAC Linker and ADC Payload Scaffold Development

The combination of a Boc-protected azetidine nitrogen (enabling selective deprotection and further conjugation), a free carboxylic acid (for amide coupling to linker chains or payloads), and favorable physicochemical properties (Fsp³ 0.80, LogP 0.28) supports the use of this compound as a rigid, three-dimensional scaffold in PROTAC linker design or antibody-drug conjugate (ADC) payload construction [1]. The methylamino group provides an additional functionalization handle distinguishable from the ring nitrogen after Boc removal, enabling orthogonal derivatization strategies not possible with the des-amino or primary amino analogs.

NMDA Receptor Modulator and CNS Drug Discovery Programs

The azetidine-3-carboxylic acid scaffold has established precedent as a modulator of the NMDA receptor-ion channel complex [1]. The N-methyl substitution in the target compound enhances lipophilicity (ΔLogP +0.33 vs. primary amino analog) for improved blood-brain barrier penetration potential while retaining the constrained geometry necessary for receptor binding . This makes it a strategically relevant intermediate for synthesizing CNS-targeted amino acid derivatives in early-stage neuroscience drug discovery.

Quote Request

Request a Quote for 1-(tert-Butoxycarbonyl)-3-(methylamino)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.